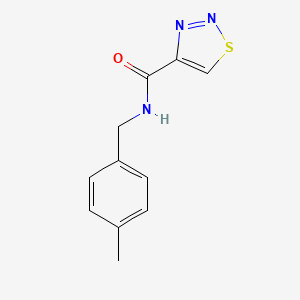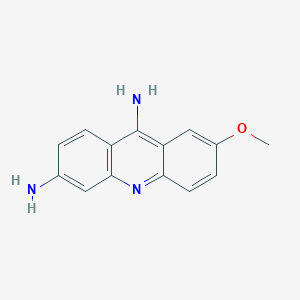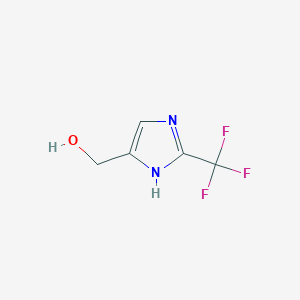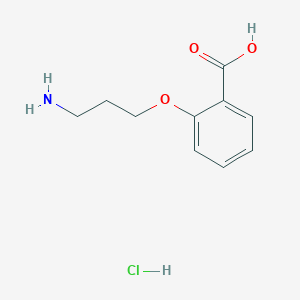
2-(3-Aminopropoxy)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopropoxy group attached to a benzoic acid moiety, which is further stabilized by the hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopropoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3-Aminopropoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Aminopropoxy)benzoic acid
- 3-(2-Aminopropoxy)benzoic acid
- 2-(3-Aminopropoxy)benzoic acid methyl ester
Uniqueness
2-(3-Aminopropoxy)benzoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
2-(3-aminopropoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H |
Clave InChI |
BEDQSFXLAQFIFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


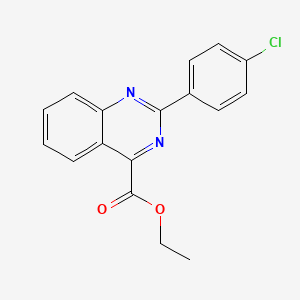
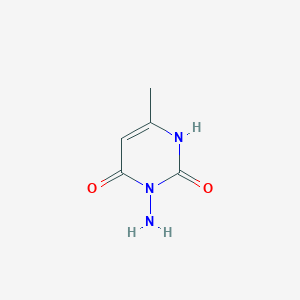

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)

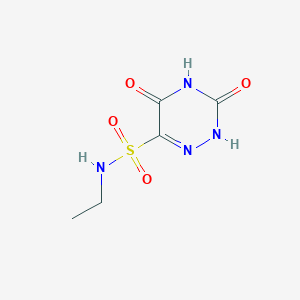
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)


